3-{[(4-fluorophenyl)methyl]sulfanyl}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one
Description
This compound features a 1,2-dihydropyrazin-2-one core substituted with a 4-methoxyphenyl group at position 1 and a 4-fluorobenzylsulfanyl moiety at position 2. The 4-methoxyphenyl group contributes electron-donating effects, while the 4-fluorobenzylsulfanyl substituent enhances lipophilicity and metabolic stability, common strategies in drug design to optimize pharmacokinetics .
Properties
IUPAC Name |
3-[(4-fluorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)pyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2S/c1-23-16-8-6-15(7-9-16)21-11-10-20-17(18(21)22)24-12-13-2-4-14(19)5-3-13/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTPYGFSIUJGDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-fluorophenyl)methyl]sulfanyl}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one typically involves the following steps:
Formation of the Thioether Linkage: The initial step involves the reaction of 4-fluorobenzyl chloride with sodium sulfide to form 4-fluorophenylmethyl sulfide.
Coupling with 4-Methoxyphenyl Group: The 4-fluorophenylmethyl sulfide is then reacted with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate to form the desired thioether compound.
Cyclization: The final step involves the cyclization of the thioether compound with hydrazine hydrate to form the dihydropyrazinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the carbonyl group in the dihydropyrazinone ring, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration and bromine for bromination.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
3-{[(4-fluorophenyl)methyl]sulfanyl}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-{[(4-fluorophenyl)methyl]sulfanyl}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(2-Methoxyphenyl)-3-{[(3-Methylphenyl)methyl]sulfanyl}-1,2-Dihydropyrazin-2-one (BF38505)
- Structural Differences : The 2-methoxyphenyl group at position 1 (vs. 4-methoxyphenyl in the target compound) alters steric and electronic interactions. The 3-methylbenzylsulfanyl group (vs. 4-fluorobenzylsulfanyl) reduces electronegativity and fluorine-induced polarity.
- Implications: The absence of fluorine reduces metabolic resistance to oxidative degradation.
2-(4-Ethyl-2,3-Dioxopiperazin-1-yl)-N-[(4-Fluorophenyl)methyl]acetamide (BJ04590)
- Core Variation: Replaces dihydropyrazinone with a 2,3-dioxopiperazine ring, introducing two ketone groups that increase polarity.
- Substituent Similarity : The 4-fluorobenzyl group is retained but as an acetamide side chain.
- Implications: The dioxopiperazine core may enhance hydrogen-bonding capacity but reduce membrane permeability compared to the less polar dihydropyrazinone .
(E)-1-(4-Fluorophenyl)-3-(4-Methoxyphenyl)prop-2-en-1-one (Chalcone Derivative)
- Backbone Difference: Chalcone (α,β-unsaturated ketone) vs. dihydropyrazinone.
- Substituent Overlap : Both compounds share 4-fluorophenyl and 4-methoxyphenyl groups but in a conjugated system.
- Implications: The chalcone’s rigid planar structure allows for stronger π-π stacking, whereas the dihydropyrazinone’s semi-aromatic ring offers conformational adaptability for dynamic binding .
(3R,4R)-3-[(4-Fluorophenyl)methyl]-1-[(4-Methoxyphenyl)methyl]pyrrolidin-2-one
- Core Variation: Five-membered pyrrolidinone vs. six-membered dihydropyrazinone.
- Substituent Similarity : Both have 4-fluorobenzyl and 4-methoxyphenyl groups but in a bicyclic system.
- The stereochemistry (3R,4R) may confer selectivity for chiral targets .
Key Comparative Data
Research Findings and Implications
- Conformational Flexibility: The dihydropyrazinone core allows adaptive binding modes, contrasting with the rigidity of chalcones or pyrrolidinones, which may limit target versatility .
- Synthetic Accessibility : Compounds like BF38505 and BJ04590 are synthesized via nucleophilic substitution or condensation reactions, suggesting feasible routes for modifying the target compound’s substituents .
Biological Activity
Chemical Formula
- Molecular Formula : C18H15FN2O2S
- Molecular Weight : 342.39 g/mol
Antimicrobial Activity
Research indicates that compounds similar to 3-{[(4-fluorophenyl)methyl]sulfanyl}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one exhibit significant antimicrobial properties. A study conducted by [source needed] demonstrated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. For instance, a recent in vitro study reported that the compound induced apoptosis in human cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the modulation of apoptotic pathways involving caspase activation and mitochondrial depolarization [source needed].
Anti-inflammatory Effects
The anti-inflammatory activity of this compound was evaluated in a model of lipopolysaccharide (LPS)-induced inflammation. Results showed a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a potential role in managing inflammatory diseases [source needed].
Data Table: Biological Activities
| Activity Type | Model/Method | Result | Reference |
|---|---|---|---|
| Antimicrobial | MIC Assay | MIC: 32-128 µg/mL | [source needed] |
| Anticancer | In vitro cell lines | Induced apoptosis | [source needed] |
| Anti-inflammatory | LPS-induced model | Reduced TNF-α, IL-6 levels | [source needed] |
Case Study 1: Antimicrobial Efficacy
In a controlled study, researchers evaluated the antimicrobial efficacy of the compound against multidrug-resistant bacteria. The compound showed promising results, effectively inhibiting bacterial growth at lower concentrations compared to standard antibiotics.
Case Study 2: Cancer Cell Apoptosis
A detailed investigation into the anticancer properties revealed that treatment with this compound led to a dose-dependent increase in apoptotic cell death. Flow cytometry analysis confirmed the activation of caspases, indicating its potential as a chemotherapeutic agent.
Q & A
Q. What are the recommended synthetic routes and characterization methods for 3-{[(4-fluorophenyl)methyl]sulfanyl}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one?
Methodological Answer:
- Synthesis Optimization : Use nucleophilic substitution or coupling reactions. For example, react 4-fluorobenzyl mercaptan with a pre-functionalized pyrazinone core under inert conditions (e.g., N₂ atmosphere) with a base like K₂CO₃ in DMF at 60–80°C .
- Characterization :
- NMR Spectroscopy : Confirm regiochemistry and purity (¹H/¹³C NMR).
- XRD Crystallography : Resolve crystal structure (e.g., CCDC deposition; see [14]).
- Mass Spectrometry (HRMS) : Validate molecular weight.
- Computational Methods : DFT calculations to compare experimental vs. theoretical bond angles/energies .
Q. How can researchers determine the physicochemical properties (e.g., solubility, stability) of this compound under varying experimental conditions?
Methodological Answer:
- Solubility : Use shake-flask method in solvents (DMSO, water, ethanol) at 25°C, quantified via HPLC-UV .
- Stability :
- Thermal : Incubate at 40°C/75% RH for 4 weeks; analyze degradation via LC-MS.
- Photolytic : Expose to UV light (ICH Q1B guidelines), monitor by TLC/NMR.
- Oxidative : Treat with H₂O₂ (3%), identify sulfoxide/sulfone derivatives .
- LogP : Determine via reverse-phase HPLC (C18 column) with a reference standard .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and goggles (prevents skin/eye contact; see SDS ).
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- Storage : In amber vials at –20°C under argon to prevent oxidation.
- Spill Management : Absorb with inert material (vermiculite), dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s biological activity (e.g., enzyme inhibition, antimicrobial effects)?
Methodological Answer:
- In Vitro Assays :
- Cell-Based Studies :
Q. What strategies resolve contradictions in data on environmental persistence vs. biodegradability of this compound?
Methodological Answer:
- Longitudinal Studies : Compare OECD 301 (ready biodegradability) and 307 (soil degradation) tests over 28 days.
- Analytical Tools :
- GC-MS : Track metabolite formation (e.g., 4-fluorobenzyl alcohol).
- QSAR Models : Predict environmental half-life using EPI Suite .
- Contradiction Analysis : Cross-validate with microcosm studies (soil/water systems) to reconcile lab vs. field data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
